N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
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Overview
Description
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via nucleophilic substitution reactions.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed through cyclization reactions involving sulfur-containing reagents.
Final Coupling and Methylation: The final step involves coupling the intermediate compounds and methylation to obtain the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloropyrimidine group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating metabolic disorders, particularly type 2 diabetes mellitus.
Pharmacology: Research focuses on its mechanism of action and its effects on glucose metabolism and insulin secretion.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including G-protein-coupled receptors.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with G-protein-coupled receptor 119 (GPR119). This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract . This dual mechanism helps in regulating blood glucose levels and improving insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
BMS-903452: Another GPR119 agonist with a similar structure and mechanism of action.
HD0471042: A novel GPR119 agonist with potential antidiabetic effects.
Uniqueness
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific structural features that confer high selectivity and potency towards GPR119. Its dual mechanism of action, involving both insulin release and incretin hormone secretion, makes it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
IUPAC Name |
N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-22(16-14-4-2-3-5-15(14)26(24,25)21-16)13-6-8-23(9-7-13)17-19-10-12(18)11-20-17/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMGCDGHWJGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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